SX-517 Exhibits Balanced Dual CXCR1/2 Antagonism Compared to Skewed CXCR1-Selective or CXCR2-Selective Agents
SX-517 demonstrates a balanced dual antagonism profile against both CXCR1 and CXCR2, with IC50 values of 38 nM (CXCL1-induced Ca2+ flux) and 60 nM (CXCL8-induced [35S]GTPγS binding) [1]. In contrast, Reparixin (Repertaxin) exhibits a highly skewed selectivity, with IC50 values of 1 nM for CXCR1 and 100 nM for CXCR2, representing a 100-fold difference [2]. Navarixin (SCH 527123) shows a 14-fold selectivity for CXCR2 over CXCR1, with IC50 values of 2.6 nM and 36 nM, respectively [3]. This balanced profile of SX-517 is critical for studies requiring simultaneous blockade of both receptors without bias.
| Evidence Dimension | Balanced dual receptor antagonism vs. skewed selectivity |
|---|---|
| Target Compound Data | IC50: 38 nM (CXCR1, CXCL1-induced Ca2+ flux); 60 nM (CXCR2, CXCL8-induced [35S]GTPγS binding) |
| Comparator Or Baseline | Reparixin: IC50 1 nM (CXCR1), 100 nM (CXCR2); Navarixin: IC50 36 nM (CXCR1), 2.6 nM (CXCR2) |
| Quantified Difference | SX-517: Ratio ≈1.6-fold; Reparixin: 100-fold; Navarixin: 14-fold |
| Conditions | Human PMNs (CXCR1); HEK293 cells stably expressing CXCR2 (CXCR2) |
Why This Matters
Researchers requiring simultaneous, unbiased blockade of both CXCR1 and CXCR2 should select SX-517 over skewed alternatives like Reparixin or Navarixin.
- [1] Maeda DY, et al. J Med Chem. 2014 Oct 23;57(20):8378-97. View Source
- [2] Bertini R, et al. Noncompetitive allosteric inhibitors of the inflammatory chemokine receptors CXCR1 and CXCR2. Proc Natl Acad Sci U S A. 2004 Aug 10;101(32):11791-6. View Source
- [3] Gonsiorek W, et al. Pharmacological characterization of Sch527123, a potent allosteric CXCR1/CXCR2 antagonist. J Pharmacol Exp Ther. 2007 Aug;322(2):477-85. View Source
